2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Introduction and Structural Characterization
Historical Context and Development of Pyranopyran Derivatives
The development of pyranopyran derivatives represents a significant milestone in heterocyclic chemistry, with these compounds emerging as valuable scaffolds for pharmaceutical and agrochemical applications. The pyrano[3,2-b]pyran system was first systematically studied in the early 21st century as researchers sought to develop new heterocyclic frameworks with enhanced biological activities. These compounds gained prominence due to their structural similarity to naturally occurring chromenes and their potential as biodegradable agrochemicals.
The specific compound 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile emerged from efforts to modify kojic acid, a well-known natural tyrosinase inhibitor. This modification strategy aimed to enhance the biological activity while maintaining the favorable safety profile of the parent compound. The development of efficient synthetic methodologies for these compounds has been facilitated by advances in multicomponent reactions, particularly those employing green chemistry principles.
Recent research has focused on developing environmentally benign synthetic procedures for pyranopyran derivatives, with cobalt nanoparticles and other metal catalysts playing crucial roles in facilitating these transformations. The evolution of these synthetic approaches has made it possible to access complex molecular architectures with high efficiency and selectivity, contributing to the growing interest in this class of compounds.
Structural Features and Heterocyclic Classification
This compound belongs to the heterocyclic class of pyrano[3,2-b]pyrans, characterized by a fused bicyclic system containing two pyran rings arranged in a specific geometric configuration. The compound features multiple functional groups strategically positioned to confer both chemical reactivity and biological activity. The core pyranopyran framework provides structural rigidity while allowing for conformational flexibility necessary for biological interactions.
The molecular architecture encompasses several key structural elements that define its properties. The amino group at position 2 serves as a hydrogen bond donor, while the nitrile group at position 3 acts as an electron-withdrawing substituent that modulates the electronic properties of the heterocyclic system. The presence of the 3,4-dimethoxyphenyl substituent at position 4 introduces additional steric and electronic effects that influence both the compound's stability and its biological activity.
The hydroxymethyl group at position 6 provides additional hydrogen bonding capability, enhancing the compound's interaction with biological targets. The ketone functionality at position 8 completes the electronic framework, creating a system with balanced electron density distribution that facilitates various chemical transformations and biological interactions.
Molecular Properties and Chemical Identifiers
The molecular formula of this compound is C₁₈H₁₆N₂O₆, with a molecular weight of 356.33 g/mol. The compound's structural complexity is reflected in its comprehensive set of molecular identifiers and physicochemical properties.
The SMILES notation for this compound is represented as: N#CC1=C(N)Oc2c(C1c1ccc(cc1OC)OC)oc(cc2=O)CO. This structural representation captures the complex connectivity pattern and stereochemical features of the molecule. The InChI Key UUYQXIGCWUSXSN-OAHLLOKOSA-N provides a unique identifier for database searches and computational studies.
The compound exists as a racemic mixture, indicating the presence of chiral centers that contribute to its three-dimensional structure. The moderate lipophilicity (LogP = 0.47) suggests favorable membrane permeability characteristics, while the relatively high polar surface area indicates good aqueous solubility properties essential for biological applications.
Stereochemistry and Conformational Analysis
The stereochemical features of this compound play a crucial role in determining its biological activity and chemical behavior. The compound contains at least one chiral center at position 4, where the 3,4-dimethoxyphenyl substituent is attached to the pyranopyran core. This stereochemical complexity contributes to the compound's ability to interact selectively with biological targets.
Conformational analysis reveals that the pyranopyran core adopts a relatively rigid structure due to the fused ring system, with limited flexibility primarily confined to the substituent groups. The 3,4-dimethoxyphenyl ring can adopt various orientations relative to the heterocyclic core, with the preferred conformation being influenced by intramolecular interactions and crystal packing forces. The hydroxymethyl group at position 6 exhibits conformational flexibility, allowing it to participate in hydrogen bonding interactions that stabilize both the crystal structure and biological complexes.
The electronic distribution within the molecule is influenced by the combination of electron-donating methoxy groups and electron-withdrawing nitrile functionality. This electronic asymmetry contributes to the compound's reactivity profile and its ability to participate in various chemical transformations. The carbonyl group at position 8 serves as an additional electron-withdrawing center, creating a polarized environment that facilitates nucleophilic attacks and other chemical reactions.
Structural Elucidation Methods
X-ray Crystallography Studies
X-ray crystallography has provided valuable insights into the solid-state structure of pyranopyran derivatives, although specific crystallographic data for this compound was not detailed in the available literature. However, related compounds in this family have been subjected to comprehensive crystallographic analysis. These studies reveal that pyranopyran derivatives typically crystallize in triclinic or monoclinic crystal systems, with extensive hydrogen bonding networks stabilizing the crystal structure.
The crystal packing is dominated by intermolecular hydrogen bonds involving the amino, hydroxyl, and carbonyl functional groups. N-H···O and O-H···O interactions are particularly important in determining the overall crystal architecture. The aromatic methoxyphenyl substituents contribute to the stability through π-π stacking interactions and C-H···π contacts. Hirshfeld surface analysis of related compounds indicates that H···H contacts comprise approximately 54-55% of the total intermolecular interactions, while H···C contacts account for 28-29%.
The molecular conformation in the solid state provides important information about the preferred geometry of these compounds. The dihedral angles between aromatic rings and the heterocyclic core are typically in the range of 30-60 degrees, depending on the specific substitution pattern and crystal packing requirements. These conformational preferences have implications for the compound's biological activity and its ability to interact with target proteins.
NMR Spectroscopic Characterization
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyranopyran derivatives, with both ¹H NMR and ¹³C NMR data being essential for complete characterization. For related compounds in this series, ¹H NMR spectra typically show characteristic signals for the aromatic protons in the 6.4-7.8 ppm region. The methoxy groups appear as sharp singlets around 3.7-3.8 ppm, while the hydroxymethyl group produces a complex multiplet in the 4.1-4.3 ppm range.
The amino group protons are often observed as a broad singlet around 7.1-7.3 ppm, with the chemical shift being sensitive to hydrogen bonding and solvent effects. The aromatic protons of the dimethoxyphenyl substituent show characteristic coupling patterns that confirm the substitution pattern. The methyl groups of the methoxy substituents typically appear as singlets at 3.76-3.85 ppm.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The nitrile carbon typically appears around 118-120 ppm, while the carbonyl carbon resonates in the 195-200 ppm region. The aromatic carbons show characteristic chemical shifts in the 110-160 ppm range, with the methoxy-substituted carbons appearing at higher field due to the electron-donating effect of the oxygen substituents.
IR Spectroscopic Fingerprinting
Infrared spectroscopy provides valuable functional group identification and serves as a fingerprinting technique for pyranopyran derivatives. The IR spectrum of this compound and related compounds shows characteristic absorption bands that confirm the presence of key functional groups.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H (amino) | 3320-3434 | Symmetric and asymmetric stretching |
| O-H (hydroxyl) | 3349-3442 | Stretching vibration |
| C≡N (nitrile) | 2116-2223 | Triple bond stretching |
| C=O (carbonyl) | 1617-1650 | Stretching vibration |
| C=C (aromatic) | 1580-1620 | Ring stretching |
| C-O (ether) | 1200-1300 | Stretching vibration |
The amino group typically shows two N-H stretching bands due to symmetric and asymmetric stretching modes, appearing in the 3320-3434 cm⁻¹ region. The hydroxyl group of the hydroxymethyl substituent produces a broad absorption around 3349-3442 cm⁻¹, often overlapping with the amino stretching bands. The nitrile group provides a sharp, intense absorption in the 2116-2223 cm⁻¹ region, serving as a diagnostic peak for this functional group.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. For this compound, the molecular ion peak appears at m/z 356.33, consistent with the molecular formula C₁₈H₁₆N₂O₆.
The fragmentation pattern typically involves initial loss of the hydroxymethyl group (loss of 31 mass units), followed by loss of methoxy groups (loss of 31 mass units each). The dimethoxyphenyl substituent can undergo characteristic fragmentation, with loss of methoxy groups being a prominent pathway. The pyranopyran core tends to remain relatively stable under standard ionization conditions, with fragmentation primarily occurring at the substituent positions.
High-resolution mass spectrometry has been employed to confirm the exact mass and elemental composition of these compounds. The accurate mass measurement provides additional confirmation of the molecular formula and helps distinguish between isomeric structures. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways that can be used for structural elucidation and compound identification in complex mixtures.
Structure-Activity Relationship (SAR) Foundations
The structure-activity relationships for pyranopyran derivatives, including this compound, are founded on systematic studies of how structural modifications affect biological activity. The compound's design is based on modifications of kojic acid, with the goal of enhancing tyrosinase inhibitory activity while maintaining favorable pharmacological properties.
The presence of the 3,4-dimethoxyphenyl substituent is particularly important for biological activity, as methoxy groups on aromatic rings are known to enhance binding affinity to various biological targets. The dimethoxy substitution pattern provides optimal electronic and steric properties for interaction with the tyrosinase active site. Studies have shown that compounds with this substitution pattern demonstrate superior inhibitory activity compared to analogues with different methoxy positioning or alternative substituents.
The amino group at position 2 serves multiple functions in the SAR profile. It acts as a hydrogen bond donor, facilitating interactions with target proteins, and also contributes to the compound's overall polarity and solubility characteristics. The nitrile group at position 3 provides additional binding interactions through its electron-deficient character and linear geometry. The hydroxymethyl group at position 6 enhances water solubility and provides additional hydrogen bonding capability, both of which are important for biological activity.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-23-13-4-3-9(5-14(13)24-2)15-11(7-19)18(20)26-16-12(22)6-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQXIGCWUSXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Reagents
The target compound is synthesized via a one-pot MCR involving three components:
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3,4-Dimethoxybenzaldehyde (aromatic aldehyde derivative)
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Malononitrile (source of the cyano group)
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Kojic acid (provides the hydroxymethyl and oxo groups)
This method mirrors the synthesis of kojic acid-fused pyran derivatives reported in tyrosinase inhibition studies. Kojic acid’s hydroxyl and carbonyl groups facilitate cyclization, while malononitrile introduces the cyano functionality.
β-Cyclodextrin-Mediated Catalysis
β-Cyclodextrin (β-CD) acts as a supramolecular catalyst in aqueous media, enhancing reaction efficiency through host-guest interactions. For example, analogous compounds like 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile were synthesized using β-CD (20 mol%) in water at 80°C for 2 hours, yielding 82–89%.
Ionic Liquid Catalysis
Brønsted acidic ionic liquids (e.g., [Et₃NH][HSO₄]) enable room-temperature synthesis. A study on pyrano[2,3-c]pyrazoles achieved 94% yield using 20 mol% catalyst in 15 minutes. Adapting this to the target compound would involve stirring 3,4-dimethoxybenzaldehyde, malononitrile, and kojic acid in [Et₃NH][HSO₄] at 25°C.
Mechanistic Pathway
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Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
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Michael Addition : Kojic acid’s enol attacks the nitrile’s β-carbon.
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Cyclization : Intramolecular hemiacetal formation generates the pyrano[3,2-b]pyran core.
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Amination : The amino group is introduced via in situ generation of an imine intermediate.
Solvent-Free Synthesis with Silica Gel
Methodology
Silica gel (SiO₂) serves as a solid acid catalyst in solvent-free conditions, minimizing waste. A protocol for 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involved grinding reagents (aldehyde, malononitrile, kojic acid) with SiO₂ (0.5 g) at 80°C for 30 minutes, yielding 78%.
Advantages
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Eliminates toxic solvents.
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Reduces reaction time.
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Simplifies purification via filtration.
Optimization of Reaction Parameters
Catalyst Loading
A study on ionic liquids demonstrated that 20 mol% [Et₃NH][HSO₄] optimized yields (94%), while higher concentrations caused decreased efficiency due to viscosity effects.
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 5 | 50 |
| 10 | 65 |
| 15 | 70 |
| 20 | 94 |
| 25 | 85 |
Temperature and Time
Purification and Characterization
Isolation Techniques
Spectroscopic Data
Key characterization data for analogous compounds include:
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¹H NMR (CDCl₃) : δ 7.3–7.23 (m, aromatic H), 6.61 (bs, NH₂), 4.61 (s, CH), 3.79 (s, OCH₃).
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IR (KBr) : 3361 cm⁻¹ (NH₂), 2223 cm⁻¹ (C≡N), 1668 cm⁻¹ (C=O).
Comparative Analysis of Methods
| Method | Catalyst | Temp (°C) | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|---|
| β-Cyclodextrin | β-CD | 80 | 2 h | 82–89 | High (aqueous) |
| Ionic Liquid | [Et₃NH][HSO₄] | 25 | 15 min | 94 | Moderate |
| Solvent-Free | SiO₂ | 80 | 30 min | 78 | High |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Its unique structure allows for interactions with biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the formulation of corrosion inhibitors for protecting metal surfaces.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its efficacy as a corrosion inhibitor .
Comparison with Similar Compounds
Melting Points and Solubility
Substituents significantly influence physical properties:
- Methoxy-Containing Analogs: 6k (Mp: 234–237°C) and 1c (Mp: 220–218°C) demonstrate moderate melting points, attributed to hydrogen bonding from hydroxyl and amino groups .
- Chlorinated Derivatives : 6h (Mp: 232–236°C) and 1l (Mp: 216–214°C) show higher thermal stability due to halogen-induced molecular packing .
Spectral Characterization
Antityrosinase Activity
Anticancer Activity
Neuroprotective Potential
- 1c and 1l () : Evaluated for Alzheimer’s disease therapy, targeting acetylcholinesterase inhibition. Dichlorophenyl derivative 1l shows enhanced activity (77% yield) compared to methoxy analogs .
Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound belonging to the class of pyrano[3,2-b]pyran derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound based on various research findings and case studies.
- Molecular Formula : C18H16N2O6
- Molecular Weight : 356.33 g/mol
- CAS Number : 876709-84-1
Antioxidant Activity
Research has shown that pyrano derivatives exhibit strong antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.0 |
These results indicate that the compound possesses significant potential as an antioxidant agent.
Antibacterial Activity
The antibacterial properties of this compound have been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines. The cytotoxic effects were evaluated using MTT assays to determine cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 30 |
| HeLa (cervical) | 40 |
| A549 (lung) | 35 |
The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Antioxidant Properties : A study conducted by researchers demonstrated that the compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
- Antibacterial Efficacy : Another study focused on the antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, showing that this compound could serve as a lead for developing new antibacterial agents.
- Cytotoxicity Evaluation : A comprehensive evaluation of the cytotoxic effects on MDA-MB-231 breast cancer cells indicated that the compound induces apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
